11(S)-HETE 11(S)-HETE 11(S)-HETE is an 11-HETE in which the chiral centre at position 11 has S-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an 11(S)-HETE(1-). It is an enantiomer of an 11(R)-HETE.
Brand Name: Vulcanchem
CAS No.: 54886-50-9
VCID: VC0032185
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
SMILES: CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

11(S)-HETE

CAS No.: 54886-50-9

Reference Standards

VCID: VC0032185

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

11(S)-HETE - 54886-50-9

CAS No. 54886-50-9
Product Name 11(S)-HETE
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Standard InChIKey GCZRCCHPLVMMJE-YZGNWCGPSA-N
Isomeric SMILES CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol
Description 11(S)-HETE is an 11-HETE in which the chiral centre at position 11 has S-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an 11(S)-HETE(1-). It is an enantiomer of an 11(R)-HETE.
Synonyms 11S-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid
Reference 1.Myers, R.F., and Siege, M.I. Differential effects of anti-inflammatory drugs in lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive arthus reaction. Biochemical and Biophysical Research Communications 112, 586-594 (1983).
PubChem Compound 5283152
Last Modified Nov 11 2021
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